REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[C:4]([Cl:10])=[N:5][C:6](Cl)=[N:7][CH:8]=1.CCOCC.[NH2:18][C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][C:23](=[O:28])[CH2:22]2.C(N(CC)CC)C>[Cl-].[Zn+2].[Cl-].ClCCCl.CC(O)(C)C>[Cl:10][C:4]1[C:3]([C:2]([F:12])([F:11])[F:1])=[CH:8][N:7]=[C:6]([NH:18][C:19]2[CH:20]=[C:21]3[C:25](=[CH:26][CH:27]=2)[NH:24][C:23](=[O:28])[CH2:22]3)[N:5]=1 |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
214.8 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C(=NC(=NC1)Cl)Cl)(F)F
|
Name
|
|
Quantity
|
0.921 L
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
DCE tBuOH
|
Quantity
|
1.24 L
|
Type
|
solvent
|
Smiles
|
ClCCCl.CC(C)(C)O
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
129.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25° C
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
the product triturated from methanol as a yellow solid (224.3 g; 82%)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)NC=1C=C2CC(NC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |